7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a benzothiazole derivative featuring a chloro substituent at position 7, a methoxy group at position 4, and a 4-phenylpiperazine moiety at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. This compound is of interest due to its structural similarity to ligands targeting serotonin receptors (5-HT1A) and transporters (SERT), as highlighted in benzothiazole-related research .
Properties
IUPAC Name |
7-chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS.ClH/c1-23-15-8-7-14(19)17-16(15)20-18(24-17)22-11-9-21(10-12-22)13-5-3-2-4-6-13;/h2-8H,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODQGKLCELRBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 380.3 g/mol. The compound features a benzo[d]thiazole core substituted with a chloro and methoxy group, as well as a piperazine moiety, which is crucial for its biological activity.
Research indicates that compounds containing thiazole and piperazine moieties exhibit various biological activities, including anticancer and antimicrobial effects. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific enzymes or pathways critical for cell proliferation.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
| U937 (Leukemia) | 12.50 | Doxorubicin | 0.5 |
| A549 (Lung Cancer) | 20.00 | Cisplatin | 5.0 |
These findings suggest that the compound has comparable or superior cytotoxic effects relative to established chemotherapy agents, indicating its potential as an anticancer drug.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) on the aromatic rings enhances its lipophilicity and bioavailability, which are crucial for improving its anticancer efficacy.
Case Studies
- Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in MCF-7 cells through caspase activation, leading to increased p53 expression levels, which is critical for tumor suppression.
- Antimicrobial Effects : Another investigation demonstrated that derivatives of thiazole compounds exhibit antimicrobial properties against various pathogens, suggesting that similar mechanisms might be at play with this compound.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural differences between the target compound and selected analogs:
Key Observations :
- Positional Isomerism : The chloro substituent at position 7 (target compound) versus position 5 ( compound) may alter electronic distribution and receptor binding .
- Substituent Effects : Methoxy (electron-donating) at position 4 (target) versus methyl (weakly electron-donating) in ’s compound could influence solubility and lipophilicity .
Physicochemical Properties
Implications :
Comparison of Yields :
Pharmacological Relevance
- 5-HT1A Receptor Affinity : Benzothiazoles with 4-phenylpiperazine groups (e.g., compound 8 in ) show moderate-to-high binding to serotonin receptors, suggesting the target compound may share this activity .
- Impact of Substituents : The 7-chloro-4-methoxy configuration in the target compound could enhance receptor selectivity compared to 5-chloro-4-methyl derivatives due to stronger electron-donating effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
